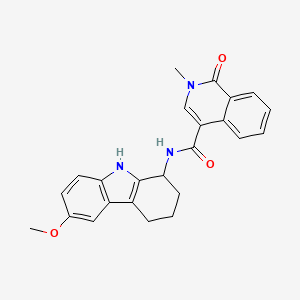![molecular formula C17H25N3O6S B12169127 Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate](/img/structure/B12169127.png)
Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a unique structure that includes a piperidine ring, a pyridazinone moiety, and a sulfone group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate typically involves multiple steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Sulfone Group: The sulfone group can be introduced by oxidizing the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Piperidine: The pyridazinone derivative is then coupled with a piperidine derivative through a carbonylation reaction, often using reagents like carbonyldiimidazole or similar coupling agents.
Esterification: Finally, the esterification of the resulting compound with methanol in the presence of an acid catalyst yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The sulfone group in the compound can undergo further oxidation to form sulfonic acids.
Reduction: The carbonyl groups in the pyridazinone and ester moieties can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor or activator of specific enzymes or receptors.
Pharmacology: It can be used in the study of its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: The compound can serve as a probe to investigate biological processes and interactions at the molecular level.
Industrial Applications: Its chemical properties may make it useful in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate would depend on its specific target in biological systems. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Protein-Protein Interactions: The compound could interfere with protein-protein interactions, affecting various cellular processes.
類似化合物との比較
Similar Compounds
Methyl (1-{[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}piperidin-4-yl)acetate: shares similarities with other compounds containing pyridazinone, piperidine, and sulfone groups.
Uniqueness
Structural Complexity: The combination of these functional groups in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
Its unique structure may offer advantages in specific applications, such as higher selectivity or potency in biological assays.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its complex structure and diverse reactivity make it an interesting subject for further research and development.
特性
分子式 |
C17H25N3O6S |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
methyl 2-[1-[1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carbonyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C17H25N3O6S/c1-26-16(22)10-12-4-7-19(8-5-12)17(23)14-2-3-15(21)20(18-14)13-6-9-27(24,25)11-13/h12-13H,2-11H2,1H3 |
InChIキー |
ZAAXEXXTUFTUHH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCN(CC1)C(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12169067.png)
![3-[(5Z)-4-oxo-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12169080.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4,6-dimethyl-2-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B12169081.png)
![tert-butyl 4-[(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12169093.png)
![N'~1~,N'~4~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B12169094.png)

![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B12169105.png)
![4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N'-methyl-N'-phenylbutanehydrazide](/img/structure/B12169109.png)
![2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12169116.png)
![{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B12169134.png)

